Aceclidine salicylate
Overview
Description
Aceclidine salicylate is a compound that combines aceclidine, a parasympathomimetic agent, with salicylate, a derivative of salicylic acid. Aceclidine is known for its use in ophthalmology, particularly in the treatment of glaucoma, due to its ability to reduce intraocular pressure by acting as a muscarinic acetylcholine receptor agonist . Salicylate, on the other hand, is widely recognized for its anti-inflammatory and analgesic properties.
Scientific Research Applications
Aceclidine salicylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on muscarinic acetylcholine receptors and its potential role in modulating neurotransmission.
Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.
Mechanism of Action
Safety and Hazards
Future Directions
Aceclidine is being explored for its potential in treating presbyopia . It targets different muscarinic receptors than pilocarpine, leading to a lower corresponding myopic shift in patients while still producing a miotic pupil . This makes it a promising candidate for future research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aceclidine involves the reaction of quinuclidine with acetic anhydride to form 3-acetoxyquinuclidine . This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
To prepare aceclidine salicylate, aceclidine is reacted with salicylic acid under appropriate conditions. The reaction involves the formation of an ester bond between the hydroxyl group of salicylic acid and the acetoxy group of aceclidine. This process may require a dehydrating agent to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the composition and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Aceclidine salicylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield aceclidine and salicylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the quinuclidine moiety, leading to the formation of oxidized derivatives.
Substitution: The acetoxy group in aceclidine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Aceclidine and salicylic acid.
Oxidation: Oxidized derivatives of aceclidine.
Substitution: Substituted aceclidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Pilocarpine: Another muscarinic acetylcholine receptor agonist used in the treatment of glaucoma.
Carbachol: A non-selective cholinergic agonist with similar applications in ophthalmology.
Talsaclidine: A compound structurally related to aceclidine with similar pharmacological properties.
Uniqueness
Aceclidine salicylate is unique due to its combination of muscarinic receptor agonism and anti-inflammatory properties. This dual action makes it particularly effective in reducing intraocular pressure while also providing analgesic and anti-inflammatory benefits. Additionally, its selective action on muscarinic receptors minimizes the risk of systemic side effects compared to non-selective cholinergic agonists .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.C7H6O3/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;8-6-4-2-1-3-5(6)7(9)10/h8-9H,2-6H2,1H3;1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBDFIRGIDMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987715 | |
Record name | 2-Hydroxybenzoic acid--1-azabicyclo[2.2.2]octan-3-yl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6821-59-6 | |
Record name | Aceclidine salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006821596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzoic acid--1-azabicyclo[2.2.2]octan-3-yl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aceclidine salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLIDINE SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCC2GG434J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.